TM-N1324 Demonstrates a 31-Fold Potentiation by Physiological Zinc
TM-N1324 exhibits a 31.1-fold increase in potency at human GPR39 in the presence of 10 µM Zn2+ compared to Zn2+-free conditions [1]. This zinc-dependent potentiation is a distinguishing functional characteristic that differentiates TM-N1324 from zinc-independent agonists.
| Evidence Dimension | Potency shift factor (EC50 ratio ± Zn2+) |
|---|---|
| Target Compound Data | EC50 = 280 nM (no Zn2+); EC50 = 9 nM (with Zn2+) |
| Comparator Or Baseline | TC-G 1008 (GPR39-C3): EC50 = 0.8 nM (human GPR39), zinc modulation data not emphasized |
| Quantified Difference | TM-N1324: 31.1-fold potentiation by Zn2+; TC-G 1008: zinc modulation not prominently characterized |
| Conditions | Human GPR39 expressed in HEK293 cells; myo-[2-3H]inositol phosphate accumulation assay; ±10 µM Zn2+ |
Why This Matters
TM-N1324 is the preferred tool compound for investigating zinc-dependent GPR39 signaling mechanisms and physiological zinc sensing.
- [1] TM-N1324 Datasheet. Adooq Bioscience. EC50 values for human GPR39. View Source
